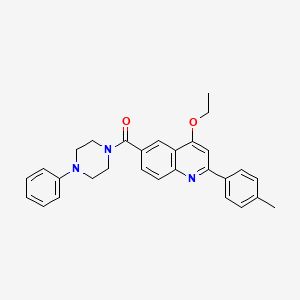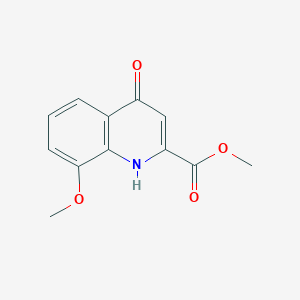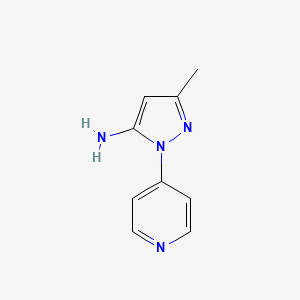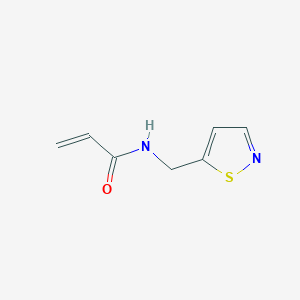![molecular formula C16H21NO3 B2535277 (2E)-3-[4-methoxy-3-(piperidin-1-ylmethyl)phenyl]acrylic acid CAS No. 893732-07-5](/img/structure/B2535277.png)
(2E)-3-[4-methoxy-3-(piperidin-1-ylmethyl)phenyl]acrylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2E)-3-[4-methoxy-3-(piperidin-1-ylmethyl)phenyl]acrylic acid, also known as MMPPA, is a synthetic organic compound with a wide range of applications in scientific research. MMPPA has been studied for its potential use in drug development, as a potential therapeutic agent, and as a tool for studying biochemical and physiological processes.
Aplicaciones Científicas De Investigación
(2E)-3-[4-methoxy-3-(piperidin-1-ylmethyl)phenyl]acrylic acid has been studied for its potential use in drug development, as a potential therapeutic agent, and as a tool for studying biochemical and physiological processes. (2E)-3-[4-methoxy-3-(piperidin-1-ylmethyl)phenyl]acrylic acid has been used to study the effects of drugs on the central nervous system, as well as to investigate the mechanisms of drug action and the pharmacokinetics of drugs. (2E)-3-[4-methoxy-3-(piperidin-1-ylmethyl)phenyl]acrylic acid has also been studied for its potential use in cancer therapy, as an anti-inflammatory agent, and as an antiviral agent.
Mecanismo De Acción
(2E)-3-[4-methoxy-3-(piperidin-1-ylmethyl)phenyl]acrylic acid is believed to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins and other inflammatory mediators. (2E)-3-[4-methoxy-3-(piperidin-1-ylmethyl)phenyl]acrylic acid is also believed to act as an inhibitor of the enzyme 5-lipoxygenase (5-LOX), which is involved in the production of leukotrienes and other inflammatory mediators.
Biochemical and Physiological Effects
(2E)-3-[4-methoxy-3-(piperidin-1-ylmethyl)phenyl]acrylic acid has been found to reduce inflammation and pain, as well as to inhibit the growth of certain types of cancer cells. In addition, (2E)-3-[4-methoxy-3-(piperidin-1-ylmethyl)phenyl]acrylic acid has been found to have anti-viral, anti-bacterial, and anti-fungal properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(2E)-3-[4-methoxy-3-(piperidin-1-ylmethyl)phenyl]acrylic acid is an effective and relatively safe tool for studying biochemical and physiological processes in the laboratory. (2E)-3-[4-methoxy-3-(piperidin-1-ylmethyl)phenyl]acrylic acid is relatively easy to synthesize, and can be purified to a high degree of purity. However, (2E)-3-[4-methoxy-3-(piperidin-1-ylmethyl)phenyl]acrylic acid is not suitable for long-term use in the laboratory, as it has a relatively short shelf life.
Direcciones Futuras
There are numerous potential future directions for the use of (2E)-3-[4-methoxy-3-(piperidin-1-ylmethyl)phenyl]acrylic acid. These include further research into its potential therapeutic applications, such as its use in cancer therapy and as an anti-inflammatory agent. Additionally, further research into the mechanisms of action of (2E)-3-[4-methoxy-3-(piperidin-1-ylmethyl)phenyl]acrylic acid and its potential interactions with other drugs is needed. Additionally, further research into the potential of (2E)-3-[4-methoxy-3-(piperidin-1-ylmethyl)phenyl]acrylic acid as an antiviral, anti-bacterial, and anti-fungal agent is needed. Finally, further research into the potential of (2E)-3-[4-methoxy-3-(piperidin-1-ylmethyl)phenyl]acrylic acid as a tool for studying biochemical and physiological processes is needed.
Métodos De Síntesis
(2E)-3-[4-methoxy-3-(piperidin-1-ylmethyl)phenyl]acrylic acid can be synthesized from the reaction of 4-methoxy-3-(piperidin-1-ylmethyl)phenylacetic acid and potassium carbonate in dimethyl sulfoxide (DMSO). The reaction is conducted at high temperature (120°C) and pressure (100 bar). The reaction produces a crystalline product which can be purified by recrystallization.
Propiedades
IUPAC Name |
(E)-3-[4-methoxy-3-(piperidin-1-ylmethyl)phenyl]prop-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO3/c1-20-15-7-5-13(6-8-16(18)19)11-14(15)12-17-9-3-2-4-10-17/h5-8,11H,2-4,9-10,12H2,1H3,(H,18,19)/b8-6+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQDWBZGKOXNMSZ-SOFGYWHQSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)O)CN2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C(=O)O)CN2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-[4-methoxy-3-(piperidin-1-ylmethyl)phenyl]acrylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[2-(2-Fluoro-6-methoxyphenyl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2535195.png)

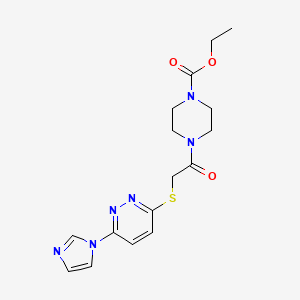
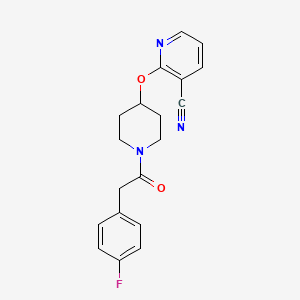
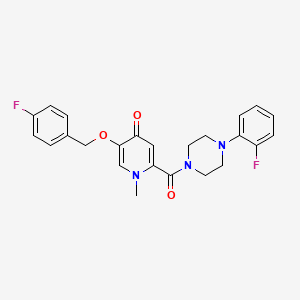
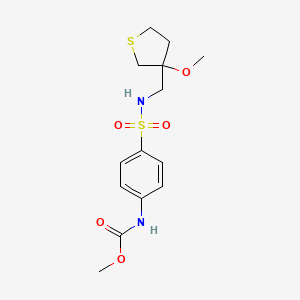
![N-(4-chlorophenyl)-5-methyl-7-(pyridin-3-yl)-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2535205.png)
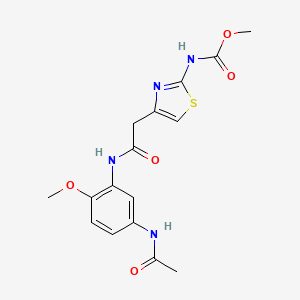
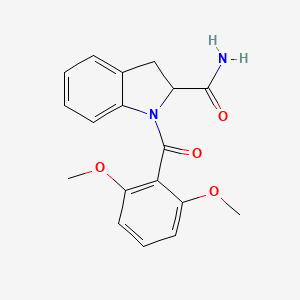
![(Z)-methyl 2-((2-(1,3-dioxoisoindolin-2-yl)acetyl)imino)-3-(prop-2-yn-1-yl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2535210.png)
